molecular formula C11H15NO2S B14439004 1-Nitro-4-(pentylsulfanyl)benzene CAS No. 80279-56-7

1-Nitro-4-(pentylsulfanyl)benzene

Cat. No.: B14439004
CAS No.: 80279-56-7
M. Wt: 225.31 g/mol
InChI Key: LHTWVZHHRCOJJA-UHFFFAOYSA-N
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Description

1-Nitro-4-(pentylsulfanyl)benzene is an organic compound characterized by a nitro group (-NO2) and a pentylsulfanyl group (-S-C5H11) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-4-(pentylsulfanyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route involves the nitration of 4-(pentylsulfanyl)benzene using concentrated nitric acid and sulfuric acid as catalysts . The reaction conditions typically require controlled temperatures to ensure the selective introduction of the nitro group at the para position relative to the pentylsulfanyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-4-(pentylsulfanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Iron filings and hydrochloric acid.

    Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.

Major Products Formed:

    Reduction: 1-Amino-4-(pentylsulfanyl)benzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Nitro-4-(pentylsulfanyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-4-(pentylsulfanyl)benzene involves its interaction with various molecular targets. The nitro group is highly electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile .

Comparison with Similar Compounds

Properties

CAS No.

80279-56-7

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

1-nitro-4-pentylsulfanylbenzene

InChI

InChI=1S/C11H15NO2S/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3

InChI Key

LHTWVZHHRCOJJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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